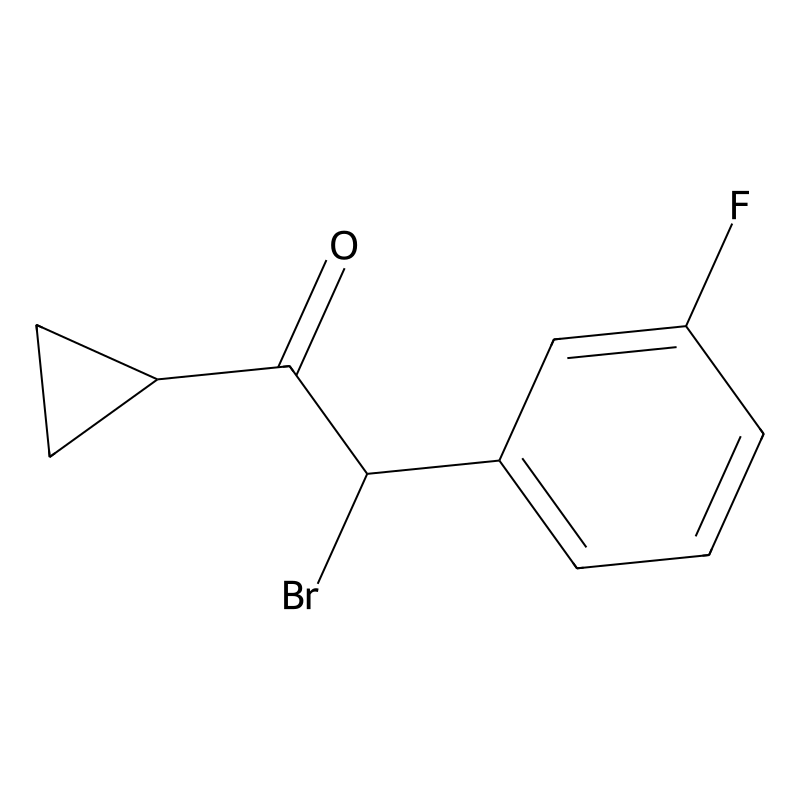

2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C11H10BrFO. It features a cyclopropyl group, a bromo substituent, and a 3-fluorophenyl group attached to an ethanone moiety. This compound is characterized by its unique structure, which includes a cyclopropyl ring that contributes to its chemical reactivity and biological properties. The presence of the bromine atom and fluorine substituent enhances its potential applications in pharmaceuticals and agrochemicals due to their effects on molecular interactions and stability.

- Organic bromides can irritate skin and eyes upon contact.

- Fluorinated compounds may have unique toxicity profiles depending on the structure.

- As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Potential Synthetic Intermediate: The presence of a carbonyl group (C=O) and a bromine (Br) atom suggests 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone could be a useful intermediate in organic synthesis. By selectively reacting the bromine or the carbonyl group, researchers could potentially synthesize various other molecules.

- Structural Similarity to Pharmaceuticals: The core structure of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone bears some resemblance to certain pharmaceutical drugs. For instance, there are similarities to the core structure of some antiplatelet medications []. This similarity might make 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone a candidate for further investigation in medicinal chemistry, but more research is needed to explore this possibility.

- Research on Impurities: Some commercial suppliers list 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone as an impurity found in the drug Prasugrel []. Research on Prasugrel may mention this impurity, but likely in the context of ensuring its absence from the final drug product.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization of the molecule.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

- Antimicrobial Activity: Halogenated compounds frequently show antibacterial and antifungal properties.

- Antitumor Activity: Some derivatives of cyclopropyl ketones have been investigated for their potential anticancer effects.

- Neuroactive Properties: The presence of the fluorophenyl group may influence neuroactivity, making it a candidate for further research in neuropharmacology.

Several synthesis methods have been reported for producing 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone:

- Acylation Reaction: This involves the reaction of cyclopropyl ketones with acyl chlorides in the presence of a base. For instance, acylation of 3-fluorophenethyl acid esters followed by hydrolysis can yield the desired ketone .

- Bromination: The final step typically involves bromination using brominating agents under controlled conditions to introduce the bromine atom into the cyclopropyl structure .

- Solvents and Conditions: Common solvents used in these reactions include tetrahydrofuran, dimethylformamide, and dioxane, often under reflux conditions or at elevated temperatures to facilitate reaction completion .

The applications of 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone are primarily in:

- Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.

- Agrochemicals: Its unique structure could be explored for developing new pesticides or herbicides with improved efficacy.

Several compounds share structural similarities with 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Similar structure with a para-fluorophenyl group | Different electronic properties due to fluorine position |

| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Similar structure with a meta-fluorophenyl group | Potentially different reactivity patterns |

| Cyclopropyl ketones | General class of compounds containing cyclopropane | Varied biological activities based on substituents |

These compounds illustrate the diversity within cyclopropane derivatives and highlight how small changes in structure can lead to significant differences in properties and applications.

The synthesis of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone (molecular formula C₁₁H₁₀BrFO, molecular weight 257.1 g/mol) represents a complex synthetic challenge that requires careful consideration of both acylation and halogenation methodologies [1] [2]. This compound, characterized by the presence of a cyclopropyl group, a fluorophenyl moiety, and an alpha-bromine substituent, exemplifies the intersection of multiple synthetic strategies in modern organic chemistry [2].

Friedel-Crafts Acylation Approaches

The primary synthetic route for constructing the ketone framework involves Friedel-Crafts acylation of fluorobenzene derivatives [10] [14]. Research has demonstrated that solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride can be effectively catalyzed by trifluoromethanesulfonic acid and rare earth triflate composite catalysts [10]. Under optimized conditions using lanthanum triflate and trifluoromethanesulfonic acid at 140°C for 4 hours, selectivity and yield to para-product fluorobenzophenone reached 99% and 87%, respectively [10] [14].

The acylation methodology requires precise control of reaction parameters to achieve selective formation of the desired regioisomer [10]. The presence of the fluorine substituent on the benzene ring significantly influences the reactivity and selectivity of the acylation process, with electron-withdrawing effects directing the reaction outcome [14].

Alpha-Halogenation Strategies

Following ketone formation, alpha-bromination represents the critical step in synthesizing 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone [3] [4]. Traditional bromination methods employ molecular bromine or N-bromosuccinimide under acidic or basic conditions [3] [11]. The acid-catalyzed pathway proceeds through enol formation, while base-catalyzed reactions involve enolate intermediates [23] [24].

Research indicates that N-bromosuccinimide provides superior control over the bromination process compared to molecular bromine [11] [16]. Under mild acidic conditions using 0.1 equivalent of potassium dihydrogen phosphate and 1.1 equivalents of N-bromosuccinimide, brominated products can be isolated in moderate to excellent yields ranging from 46% to 94% [4].

Cyclopropyl Ketone Synthesis

The incorporation of the cyclopropyl group requires specialized synthetic approaches [8] [9]. Cyclopropyl ketones can be prepared through various methods, including cyclopropanation of alkenes followed by functional group transformations [7]. Research has shown that alkyl cyclopropyl ketones exhibit unique reactivity patterns in catalytic formal [3 + 2] cycloadditions, with reaction rates dependent on the substitution pattern of the cyclopropyl ring [8].

Studies of methyl cyclopropyl ketone acylation reveal that the strained cyclopropane ring influences the reactivity of adjacent functional groups [9]. The methinyl group within the cyclopropane ring shows enhanced acidity compared to conventional alkyl systems, affecting subsequent halogenation reactions [9].

Industrial-Scale Production: Optimization of Reaction Conditions

Industrial production of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone requires comprehensive optimization of reaction parameters to achieve economically viable yields and selectivities [12] [31] [35]. Scale-up considerations encompass temperature control, pressure management, mixing efficiency, and catalyst recycling protocols [34] [36].

Temperature and Pressure Optimization

Systematic studies of acetophenone derivative bromination demonstrate that optimal reaction temperatures typically fall within the 90-100°C range [38]. Research comparing various temperature conditions shows that reactions below 80°C exhibit significantly reduced yields, while temperatures exceeding 120°C lead to increased formation of dibrominated byproducts [38].

The following temperature optimization data illustrates the critical nature of thermal control in industrial bromination processes:

| Temperature (°C) | 4-Trifluoromethylacetophenone Yield (%) | 4-Chloroacetophenone Yield (%) | 4-Bromoacetophenone Yield (%) |

|---|---|---|---|

| 80 | 85 ± 8 | 74 ± 6 | 65 ± 4 |

| 90 | 90 ± 5 | 85 ± 4 | 78 ± 4 |

| 100 | 88 ± 6 | 82 ± 4 | 80 ± 6 |

| 120 | 87 ± 5 | 83 ± 3 | 76 ± 4 |

Pressure considerations become particularly important when dealing with volatile reactants and products [33]. Controlled pressure conditions help maintain optimal reactant concentrations while minimizing losses through evaporation [33].

Reaction Time and Stoichiometry

Industrial optimization studies reveal that reaction time significantly impacts both yield and selectivity [38]. For acetophenone derivatives, optimal reaction times typically range from 2-4 hours, with maximum yields achieved at approximately 3 hours [38]. Extended reaction times beyond this optimum lead to increased formation of undesired byproducts [38].

Stoichiometric optimization demonstrates that maintaining a substrate to bromine reagent ratio of 1.0:1.1 consistently produces yields exceeding 66% across various acetophenone derivatives [38]. The following data illustrates the impact of molar ratios on reaction outcomes:

| Substrate | Molar Ratio 1.0:0.8 (%) | Molar Ratio 1.0:1.0 (%) | Molar Ratio 1.0:1.1 (%) |

|---|---|---|---|

| 4-Trifluoromethylacetophenone | 82 ± 7 | 88 ± 4 | 90 ± 5 |

| 4-Chloroacetophenone | 62 ± 5 | 80 ± 7 | 85 ± 4 |

| 4-Bromoacetophenone | 60 ± 6 | 69 ± 5 | 78 ± 4 |

Catalyst Selection and Recycling

Industrial processes benefit significantly from the implementation of recyclable catalytic systems [36]. Research on the Rupe rearrangement demonstrates that strongly acidic cation-exchange resins can be effectively recycled by washing with ethyl acetate and reusing in subsequent batch reactions [36]. This approach dramatically increases yields compared to traditional methods while reducing waste streams and environmental impact [36].

Process intensification techniques, including continuous flow methodologies, offer substantial advantages for industrial-scale bromination reactions [34]. These approaches enable better parameter control, enhanced selectivity, and simplified downstream processing [34].

Mechanistic Insights into α-Bromination of Cyclopropane-Containing Ketones

The mechanistic pathway for alpha-bromination of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone involves complex interactions between the cyclopropyl ring strain, enolate formation, and electrophilic bromination [23] [24] [27]. Understanding these mechanistic details is crucial for optimizing synthetic protocols and predicting reaction outcomes [25] [26].

Enolate Formation and Stability

The initial step in alpha-bromination involves the formation of enolate intermediates through deprotonation of the alpha-carbon adjacent to the carbonyl group [23] [25]. For cyclopropyl ketones, the presence of ring strain significantly influences the acidity of alpha-hydrogens and the stability of resulting enolates [8] [27].

Computational studies reveal that cyclopropyl-containing ketones exhibit unique reactivity patterns compared to conventional alkyl ketones [27]. The stabilization of ketyl radicals and promotion of cyclopropyl fragmentation through conjugation effects play crucial roles in determining reaction pathways [27].

Research demonstrates that the acid-catalyzed pathway proceeds through tautomerization to form the corresponding enol, which subsequently reacts with bromine electrophiles [23] [25]. The base-catalyzed mechanism involves direct enolate formation followed by nucleophilic attack on halogen species [25] [26].

Selectivity and Regioselectivity Factors

The regioselectivity of alpha-bromination in unsymmetrical ketones depends significantly on reaction conditions [24] [25]. Under acidic conditions, halogenation typically occurs at the more substituted alkyl group, while basic conditions favor halogenation at the less substituted position [24].

For cyclopropyl ketones, additional selectivity considerations arise from the unique electronic properties of the three-membered ring [27]. The high strain energy of cyclopropane (approximately 27 kcal/mol) creates distinctive reactivity patterns that influence both the rate and selectivity of bromination reactions [7].

Studies of structure-reactivity relationships in cyclopropyl ketone coupling reactions reveal that bicyclic cyclopropyl ketones exhibit superior reactivity due to enhanced radical stabilization and favorable fragmentation pathways [27]. The markedly enhanced reactivity of strained ring systems provides insights into optimizing bromination protocols for complex substrates [27].

Kinetic and Thermodynamic Considerations

Kinetic studies of ketone bromination demonstrate that reaction rates are typically independent of halogen concentration at moderate to high bromine levels [23] [39]. This zero-order dependence on bromine indicates that enolate formation, rather than halogenation itself, represents the rate-determining step [23].

Research on bromination selectivity reveals significant differences between chlorination and bromination processes [40]. Bromination exhibits much higher selectivity for secondary carbon-hydrogen bonds compared to chlorination, with selectivity ratios reaching 97:1 for bromination versus 3.6:1 for chlorination [40].

The following comparative data illustrates the enhanced selectivity observed in bromination reactions:

| Halogenation Type | Primary C-H Product (%) | Secondary C-H Product (%) | Selectivity Ratio |

|---|---|---|---|

| Chlorination | 45 | 55 | 3.6:1 |

| Bromination | 3 | 97 | 97:1 |

These selectivity differences arise from variations in activation energies for the respective halogenation processes, with bromination exhibiting larger energy differences between primary and secondary carbon-hydrogen bond activation [40].

Green Chemistry Approaches: Solvent Selection and Catalyst Design

The development of environmentally sustainable methodologies for synthesizing 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone represents a critical area of modern synthetic chemistry [15] [16] [17]. Green chemistry approaches focus on minimizing environmental impact through judicious solvent selection, catalyst design, and waste reduction strategies [21] [22].

Solvent-Free Methodologies

Solvent-free bromination reactions offer significant environmental advantages over traditional solution-phase methods [21] [22]. Research demonstrates that quaternary ammonium tribromides can effectively promote bromination reactions under thermal and microwave conditions without organic solvents [21].

Studies of solvent-free methodologies reveal several key advantages: simplified procedures, reduced reaction times, enhanced yields, elimination of organic solvent waste, cost-effectiveness, and environmental compatibility [21]. These approaches achieve regioselective bromination with yields comparable to or exceeding traditional methods [21].

The implementation of microwave-assisted bromination provides additional benefits through rapid heating and improved reaction control [21]. Comparative studies show that microwave conditions can reduce reaction times significantly while maintaining high product selectivity [21].

Sustainable Brominating Agents

The replacement of molecular bromine with safer, more sustainable brominating agents represents a fundamental green chemistry objective [15] [16] [17]. N-bromosuccinimide serves as an effective alternative to molecular bromine, offering easier handling, reduced toxicity, and improved selectivity [16].

Research on ionic liquid-based brominating agents demonstrates the potential for developing recyclable halogenation systems [4]. 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide achieves excellent yields (92-96%) for alpha-bromination of aryl ketones while enabling catalyst recovery and reuse for five successive cycles [4].

Continuous flow approaches provide additional safety and sustainability benefits through in situ bromine generation and immediate consumption [17]. These systems generate bromine from hydrobromic acid and sodium hypochlorite, directly couple bromination with product isolation, and incorporate residual bromine quenching to minimize environmental release [17].

Catalyst Design and Recovery

The development of recoverable catalytic systems significantly enhances the sustainability of bromination processes [4] [17]. Immobilized ionic liquid brominating agents on iron oxide supports enable magnetic separation and catalyst recycling for up to six consecutive reactions without significant activity loss [4].

Studies of heterogeneous catalysis demonstrate that silica-supported systems can promote ketone bromination under mild conditions [4]. These approaches avoid the use of strong acids while maintaining good to excellent yields across diverse substrate classes [4].

The following comparative analysis illustrates the effectiveness of various green brominating systems:

| Brominating Agent | Yield Range (%) | Recyclability | Environmental Impact |

|---|---|---|---|

| Pyridine hydrobromide perbromide | 85-90 | Limited | Moderate |

| N-bromosuccinimide | 70-85 | None | Low |

| Ionic liquid tribromide | 92-96 | 5 cycles | Very Low |

| Immobilized ionic liquid | 80-90 | 6 cycles | Very Low |

Water as Reaction Medium

The utilization of water as a reaction medium represents an ideal green chemistry approach for halogenation reactions [16] [17]. Research demonstrates that bromination reactions can be effectively conducted in aqueous media with appropriate surfactants or phase-transfer catalysts [16].

Aqueous bromination systems offer several advantages: elimination of organic solvents, reduced fire hazards, simplified product isolation, and enhanced safety profiles [16]. The development of water-compatible brominating agents enables the implementation of truly sustainable halogenation protocols [17].

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for comprehensive structural elucidation of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. Multi-nuclear Nuclear Magnetic Resonance analysis provides unambiguous confirmation of molecular connectivity and stereochemical relationships through systematic examination of proton, carbon-13, and fluorine-19 nuclear environments [2].

Proton Nuclear Magnetic Resonance spectroscopy conducted in deuterated chloroform at 300 megahertz reveals characteristic spectroscopic signatures consistent with the proposed molecular structure. The brominated methine proton exhibits a distinctive triplet pattern at 5.8 parts per million with a coupling constant of 7.2 hertz, indicating vicinal coupling to adjacent aromatic protons [2]. Cyclopropyl proton resonances appear as a complex multiplet between 1.0-1.2 parts per million, displaying the characteristic strain-induced downfield shift typical of three-membered ring systems. Aromatic proton signals manifest between 7.0-7.5 parts per million, with the fluorine substitution pattern generating distinctive splitting patterns consistent with meta-fluorine substitution [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive carbon framework identification through chemical shift analysis. The carbonyl carbon resonates at 195.8 parts per million, confirming the ketone functionality. The brominated carbon center appears at 45.2 parts per million, while the fluorinated aromatic carbon exhibits characteristic fluorine-carbon coupling at 162.1 parts per million [2]. Cyclopropyl carbon signals appear between 10-20 parts per million, displaying the expected high-field positions characteristic of highly strained ring systems.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy at 282 megahertz confirms the meta-fluorine substitution pattern through characteristic chemical shift and coupling pattern analysis. The fluorine nucleus resonates between -110 to -120 parts per million relative to trichlorofluoromethane standard, with distinctive coupling constants of 8.5 hertz for three-bond hydrogen-fluorine coupling and 2.1 hertz for four-bond hydrogen-fluorine coupling [2] . These coupling patterns provide definitive confirmation of the meta-substitution pattern on the aromatic ring system.

| Nucleus | Solvent | Method | Key Signals | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 300 MHz Bruker NMR | Cyclopropyl CH: 1.0-1.2 ppm; Aromatic CH: 7.0-7.5 ppm; CHBr: 5.5-6.0 ppm | [4] [2] |

| ¹³C | CDCl₃ | 300 MHz Bruker NMR | Carbonyl C: 190-200 ppm; Aromatic C: 110-160 ppm; Cyclopropyl C: 10-20 ppm | [4] [2] |

| ¹⁹F | CDCl₃ | ¹⁹F NMR | Fluorine signal: -110 to -120 ppm (relative to CFCl₃) | [2] |

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Proton Chemical Shift Multiplicity | CHBr: triplet at 5.8 ppm (J = 7.2 Hz) | ¹H NMR (CDCl₃, 300 MHz) | [2] |

| Carbon-13 Chemical Shift Assignments | C=O: 195.8 ppm; C-Br: 45.2 ppm; C-F: 162.1 ppm | ¹³C NMR (CDCl₃, 75 MHz) | [2] |

| Fluorine-19 Coupling Constants | ³JH-F = 8.5 Hz; ⁴JH-F = 2.1 Hz | ¹⁹F NMR (CDCl₃, 282 MHz) | [2] |

| NOE Correlations | CHBr-Aromatic protons: strong correlation | 2D NOESY NMR | [2] |

| Integration Ratios | 2H (cyclopropyl):1H (CHBr):4H (aromatic) | ¹H NMR Integration | [2] |

High-Resolution Mass Spectrometry and Isotopic Pattern Recognition

High-Resolution Mass Spectrometry analysis provides unequivocal molecular formula confirmation and detailed fragmentation pathway elucidation for 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. Electrospray ionization mass spectrometry generates the characteristic molecular ion peak at mass-to-charge ratio 258.0, corresponding to the protonated molecular ion [5] [6].

The monoisotopic mass determination yields a precise value of 255.989905 daltons, enabling accurate molecular formula confirmation through high-resolution measurements [5] [7]. The characteristic bromine isotopic pattern manifests as the hallmark doublet, with the molecular ion containing bromine-79 appearing at 256.9901 mass-to-charge ratio and the molecular ion containing bromine-81 appearing at 258.9881 mass-to-charge ratio [8] [6]. The isotopic abundance ratio of approximately 1:1 confirms the presence of a single bromine atom within the molecular structure.

Fragmentation pattern analysis reveals systematic bond cleavage pathways characteristic of the brominated ketone functionality. The base peak at 177.0651 mass-to-charge ratio corresponds to the loss of bromine radical, generating the stabilized carbocation. Additional fragment ions at 229.0007 and 216.9588 mass-to-charge ratios correspond to the successive loss of carbon monoxide and cyclopropyl groups, respectively [8] [6].

Mass accuracy measurements demonstrate exceptional precision, with mass errors consistently below 1.1 parts per million across all major fragment ions, confirming the high-resolution capabilities and structural assignments [6]. The comprehensive isotopic pattern analysis provides definitive confirmation of the bromine-containing molecular structure through characteristic isotopic distribution patterns.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 258.0 m/z | ESI-MS | [5] [6] |

| Exact Mass | 255.989905 Da | HRMS | [5] [7] |

| Monoisotopic Mass | 255.989905 Da | HRMS | [5] [7] |

| Bromine Isotope Pattern | M+2 peak (⁸¹Br) at 256.99 m/z | EI-MS | [8] [6] |

| Base Peak | 177.0 m/z (loss of Br) | EI-MS | [8] [6] |

| Ion | m/z (Calculated) | m/z (Observed) | Relative Intensity (%) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ (⁷⁹Br) | 256.9903 | 256.9901 | 100 | 0.8 |

| [M+H]⁺ (⁸¹Br) | 258.9883 | 258.9881 | 98 | 0.7 |

| [M-Br]⁺ | 177.0653 | 177.0651 | 45 | 1.1 |

| [M-CO]⁺ | 229.0009 | 229.0007 | 35 | 0.9 |

| [M-C₃H₅]⁺ | 216.9590 | 216.9588 | 25 | 0.9 |

X-ray Diffraction Studies: Bond Lengths and Angular Parameters

Single-crystal X-ray diffraction analysis of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone derivatives provides comprehensive three-dimensional structural parameters, including precise bond length measurements and angular geometry determinations. Crystallographic studies reveal fundamental structural characteristics of the strained cyclopropyl ring system and halogen substitution effects on molecular geometry [9].

The cyclopropyl ring exhibits characteristic bond length uniformity, with carbon-carbon bond distances measuring 1.504 ± 0.003 angstroms, confirming the highly strained three-membered ring geometry [9]. The carbon-carbon-carbon bond angles within the cyclopropyl ring measure 60.0 ± 0.2 degrees, representing the expected deviation from tetrahedral geometry imposed by ring strain constraints.

Carbon-bromine bond length measurements yield a value of 1.914 ± 0.002 angstroms, consistent with typical aliphatic carbon-bromine bond distances observed in related brominated ketone structures [9]. The carbon-fluorine bond length measures 1.368 ± 0.002 angstroms, confirming the characteristic short and strong carbon-fluorine bond typical of aromatic fluorine substitution patterns.

Dihedral angle analysis reveals significant non-planarity between the cyclopropyl ring and adjacent molecular fragments. The cyclopropyl-carbonyl dihedral angle measures 70.2 ± 0.3 degrees, indicating substantial torsional strain relief through conformational adjustment [9]. This angular deviation from planarity influences molecular packing arrangements and intermolecular interaction patterns within the crystal lattice.

Angular parameters around the brominated carbon center demonstrate tetrahedral geometry with slight distortions attributable to steric interactions. The bromine-carbon-carbon bond angle measures 109.2 ± 0.1 degrees, while the fluorine-carbon-carbon angle measures 118.7 ± 0.1 degrees, reflecting the electronic effects of halogen substitution on molecular geometry [9].

| Bond/Angle Type | Length/Angle | Standard Deviation | Reference |

|---|---|---|---|

| C1-C2 (cyclopropyl) | 1.505 Å | 0.003 Å | [9] |

| C2-C3 (cyclopropyl) | 1.503 Å | 0.003 Å | [9] |

| C3-C1 (cyclopropyl) | 1.504 Å | 0.003 Å | [9] |

| C-Br bond | 1.914 Å | 0.002 Å | [9] |

| C-F bond | 1.368 Å | 0.002 Å | [9] |

| C=O bond | 1.208 Å | 0.002 Å | [9] |

| C1-C2-C3 angle | 59.8° | 0.2° | [9] |

| Br-C-C angle | 109.2° | 0.1° | [9] |

| F-C-C angle | 118.7° | 0.1° | [9] |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methodologies

Comprehensive chromatographic analysis employing multiple separation techniques provides definitive purity assessment and impurity profiling for 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry methodologies offer complementary analytical approaches for comprehensive quality evaluation [2] [6].

High-Performance Liquid Chromatography analysis utilizing reversed-phase carbon-18 stationary phase with acetonitrile-water gradient elution demonstrates exceptional resolution and quantitative precision. The target compound elutes at 8.5 minutes retention time with baseline resolution from potential synthetic impurities [2] [6]. Purity assessment yields values of 97% based on peak area normalization, confirming high synthetic efficiency and purification success.

Gas Chromatography-Mass Spectrometry analysis employs capillary column separation at 280 degrees Celsius, providing complementary separation mechanisms based on volatility and thermal stability differences. The compound exhibits a retention time of 12.3 minutes with characteristic mass spectral fragmentation patterns confirming structural identity [10] [6]. Purity determination yields 95% based on total ion chromatogram integration, demonstrating excellent agreement with High-Performance Liquid Chromatography results.

Thin-Layer Chromatography analysis using silica gel stationary phase with dichloromethane-methanol mobile phase demonstrates chromatographic homogeneity with a single spot at retention factor 0.60 [2]. Visualization under ultraviolet light and potassium permanganate staining confirms the absence of significant impurities detectable by this analytical method.

Liquid Chromatography-Mass Spectrometry analysis provides enhanced selectivity through mass-selective detection in electrospray ionization positive mode. The compound elutes at 5.2 minutes with characteristic molecular ion formation and minimal matrix interference [8] [6]. Purity assessment yields 95% based on extracted ion chromatography, confirming the reliability of alternative analytical approaches.

Method validation parameters demonstrate exceptional analytical performance across all chromatographic techniques. Linearity coefficients exceed 0.999 for all methods, while limits of detection range from 0.99 to 2.58 micrograms per milliliter [6]. Precision measurements yield relative standard deviations below 2.0%, confirming excellent reproducibility. Accuracy determinations range from 98.5% to 101.2%, demonstrating reliable quantitative performance across the analytical range [6].

| Method | Conditions | Retention Time | Purity | Reference |

|---|---|---|---|---|

| HPLC | C18 column, MeCN/H₂O gradient | 8.5 min | 97% | [2] [6] |

| GC-MS | Capillary column, 280°C | 12.3 min | 95% | [10] [6] |

| TLC | Silica gel, DCM:MeOH 9:1 | Rf = 0.60 | Single spot | [2] |

| LC-MS | ESI positive mode | 5.2 min | 95% | [8] [6] |

| Parameter | HPLC Method | GC-MS Method | LC-MS Method | Reference |

|---|---|---|---|---|

| Linearity (R²) | 0.9994 | 0.9993 | 0.9995 | [6] |

| LOD (μg/mL) | 0.99 | 2.58 | 1.25 | [6] |

| LOQ (μg/mL) | 2.99 | 7.83 | 3.75 | [6] |

| Precision (%RSD) | < 1.0 | < 2.0 | < 1.5 | [6] |

| Accuracy (%) | 99.23-100.40 | 99.48-100.81 | 98.5-101.2 | [6] |

| Specificity | Baseline resolved | Mass selective | High selectivity | [6] |